4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core linked to a phenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a methyl group connected to a 4-(4-acetylphenyl)piperazine.
Properties
IUPAC Name |
4-[5-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-18(31)19-7-9-21(10-8-19)29-13-11-28(12-14-29)17-23-26-25(27-33-23)20-15-24(32)30(16-20)22-5-3-2-4-6-22/h2-10,20H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABCMOUDDHVTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been found to interact with multiple receptors. These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase. This inhibition can occur through competitive and non-competitive mechanisms.
Biochemical Pathways
For instance, acetylcholinesterase inhibitors can modulate acetylcholine levels, enhancing cognition functions.
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance.
Biological Activity
The compound 4-(5-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a synthetic organic molecule that combines multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features several key structural components:
- Pyrrolidinone : A five-membered lactam that often exhibits biological activity.
- Oxadiazole : A heterocyclic compound known for its antimicrobial and anti-inflammatory properties.
- Piperazine : Commonly associated with psychoactive effects and used in various pharmaceuticals.
Anticonvulsant Properties
Research has indicated that compounds similar to the target molecule exhibit anticonvulsant activity. For instance, studies on related oxadiazole derivatives have shown efficacy in models of epilepsy, particularly through neurochemical modulation. A notable study demonstrated that certain oxadiazole compounds improved seizure outcomes in zebrafish models by altering neurotransmitter levels and reducing oxidative stress .
Neuroprotective Effects
The neuroprotective potential of oxadiazole-containing compounds is significant. These compounds have been shown to scavenge reactive oxygen species (ROS) and reduce neuronal damage in various models of oxidative stress. The neurochemical profiling of these compounds suggests they can enhance levels of neurosteroids and modulate neurotransmitter systems, which may contribute to their protective effects against neurodegeneration .
Antimicrobial Activity
Compounds featuring the oxadiazole moiety are often evaluated for antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth and exhibit enzyme inhibitory activities against targets like acetylcholinesterase (AChE) and urease. This suggests potential applications in treating infections or as adjuncts in neurological disorders where infection is a concern .
The biological activity of the compound can be attributed to several mechanisms:
- Modulation of Neurotransmitter Systems : By influencing levels of serotonin, dopamine, and GABA, the compound may exert both anticonvulsant and mood-stabilizing effects.
- Oxidative Stress Reduction : The ability to scavenge ROS contributes to its neuroprotective profile, potentially mitigating damage in conditions like epilepsy and neurodegenerative diseases.
- Enzyme Inhibition : Inhibition of key enzymes involved in neurotransmitter metabolism or bacterial growth can enhance therapeutic efficacy.
Case Studies
- Zebrafish Model for Epilepsy : In a controlled study using pentylenetetrazole (PTZ)-induced seizures in zebrafish, the administration of similar oxadiazole derivatives led to significant reductions in seizure duration and frequency. This was linked to alterations in neurotransmitter dynamics and oxidative stress markers .
- Antibacterial Screening : A series of synthesized piperazine derivatives were screened for antibacterial activity against common pathogens. The results indicated that certain modifications increased potency against Gram-positive bacteria, highlighting the potential for developing new antibiotics from this scaffold .
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Weight | 541.6 g/mol |
| Structural Features | Pyrrolidinone, Oxadiazole, Piperazine |
| Anticonvulsant Activity | Effective in PTZ-induced seizure models |
| Neuroprotective Mechanism | ROS scavenging, neurotransmitter modulation |
| Antimicrobial Activity | Active against various bacterial strains |
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C25H27N5O3
- Molecular Weight : 441.52 g/mol
- CAS Number : 1219902-38-1
Pharmacological Potential
The compound exhibits properties that make it a candidate for drug development, particularly in targeting G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes.
Case Study: GPCR Modulation
Research has indicated that compounds similar to 4-(5-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one can effectively modulate GPCR activity. A study profiling ligands for GPCRs identified several interactions relevant to neurodegenerative diseases like Alzheimer's disease (AD). The adenosine receptor A2a and various muscarinic acetylcholine receptors (M1, M2, M3) were highlighted as significant targets due to their roles in cognitive function and neuroinflammation .
| GPCR | Unique Ligands | Interactions | Antagonist | Agonist |
|---|---|---|---|---|
| A2a | 2662 | 2695 | 2556 | 139 |
| M1 | 1265 | 1284 | 1020 | 264 |
| M2 | 941 | 987 | 914 | 73 |
| M3 | 1027 | 1084 | 1018 | 66 |
This data supports the hypothesis that the compound may influence AD pathology through selective receptor modulation.
Anti-Cancer Activity
Recent studies have explored the anti-cancer properties of similar oxadiazole derivatives. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The structural features of the oxadiazole moiety are believed to contribute to their efficacy as anti-cancer agents.
Case Study: In Vitro Cancer Studies
A comparative analysis demonstrated that derivatives of the oxadiazole framework exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer. The mechanism appears to involve the induction of oxidative stress and subsequent apoptotic pathways .
Neuroprotective Effects
The neuroprotective potential of compounds containing piperazine and pyrrolidine has been documented in literature. These compounds may mitigate neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, administration of similar compounds resulted in improved cognitive function and reduced markers of oxidative damage. This suggests that the compound could be further investigated for its therapeutic potential in treating conditions like Alzheimer's and Parkinson's diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one ()
- Structural Difference : Replaces the piperazinylmethyl group with a 2-fluorophenyl substituent on the oxadiazole.
- Molecular Weight : 323.33 g/mol (vs. ~450–470 g/mol estimated for the target compound).
- Implications: Reduced molecular weight may improve bioavailability but decrease receptor binding specificity.
4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one ()
- Structural Difference : Oxadiazole substituted with 4-ethoxyphenyl; pyrrolidin-2-one phenyl is para-methylated.
- Molecular Weight : 363.41 g/mol.
- Implications :
Functional Group Modifications
Piperazine vs. Non-Piperazine Analogues
Acetylphenyl vs. Sulfonyl/Chloro Substituents ()
Pharmacological and Physicochemical Profiles
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of the oxadiazole and piperazine moieties, followed by coupling reactions. Key steps include:
- Acetylation/Coupling: Use acetic anhydride for acetylation or palladium-based catalysts for Suzuki-Miyaura coupling to link aromatic groups .
- Reaction Conditions: Optimize solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) and temperature (60–120°C for cyclization reactions) to enhance yield and purity .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the final product .
Basic: Which analytical techniques are critical for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the piperazine, oxadiazole, and pyrrolidinone moieties. For example, the acetyl group on the phenyl ring shows a singlet at ~2.5 ppm in H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H] = 474.2124) and detects isotopic patterns .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Toxicity Screening: Preliminary data from structurally similar piperazine-oxadiazole hybrids suggest moderate cytotoxicity (IC > 50 µM in HepG2 cells). Conduct MTT assays to confirm .
- Handling: Use fume hoods, nitrile gloves, and PPE due to potential irritancy of intermediates (e.g., acetylating agents). Store at -20°C under inert atmosphere to prevent degradation .
Advanced: How can structure-activity relationship (SAR) studies elucidate its biological target interactions?
Answer:
- Pharmacophore Mapping: Compare analogs with modified substituents (e.g., replacing 4-acetylphenyl with 4-fluorophenyl) to assess binding affinity shifts. For example, bulkier groups on the piperazine ring may reduce CNS penetration .
- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with serotonin receptors (5-HT or 5-HT), which are common targets for piperazine-containing compounds .
- Bioassay Validation: Test in vitro receptor binding assays (radioligand displacement) to correlate docking results with experimental IC values .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
- Source Analysis: Verify compound purity (via HPLC) and batch variability, as impurities >2% can skew activity .
- Experimental Reproducibility: Standardize assay conditions (e.g., cell line passage number, serum concentration in media). For example, discrepancies in antimicrobial activity (MIC values) may arise from differences in bacterial strain virulence .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or trends .
Advanced: What computational strategies are effective in optimizing this compound for therapeutic applications?
Answer:
- QSAR Modeling: Develop quantitative SAR models using descriptors like logP (lipophilicity) and polar surface area (PSA) to predict blood-brain barrier permeability. For example, PSA < 90 Å correlates with CNS activity .
- ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition risk) and prioritize derivatives with favorable profiles .
- Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes and guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
